molecular formula C15H14FNO B2735156 [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine CAS No. 2375250-81-8

[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

Cat. No.: B2735156
CAS No.: 2375250-81-8
M. Wt: 243.281
InChI Key: NHAZZDMAYLFRBS-GJZGRUSLSA-N
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Description

[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a chiral benzofuran-derived amine characterized by a fused dihydrobenzofuran core substituted with a fluorine atom at position 5 and a phenyl group at position 2. The methanamine moiety is attached to the chiral carbon at position 2, resulting in distinct stereochemical properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and psychiatric disorders. Its molecular formula is C₁₆H₁₆FNO, with a molecular weight of 257.31 g/mol (estimated based on analogs in and ). The fluorine atom enhances electronegativity and metabolic stability, while the phenyl group contributes to lipophilicity, influencing blood-brain barrier permeability .

Properties

IUPAC Name

[(2R,3S)-5-fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,14-15H,9,17H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZZDMAYLFRBS-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC3=C2C=C(C=C3)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC3=C2C=C(C=C3)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Mediated C-H Activation Strategy

Building on Zhu's rhodium-catalyzed benzofuran synthesis, a 2022 adaptation enables diastereoselective formation of the target scaffold. Using [Rh(cod)Cl]₂ (5 mol%) with (R)-BINAP ligand in tetrahydrofuran/water (3:1), 5-fluoro-2-iodophenol undergoes tandem Sonogashira coupling with phenylacetylene followed by intramolecular cyclization. The method achieves 78% yield with 92:8 dr favoring the (2R,3S) configuration. Key parameters:

Parameter Optimal Value Impact on Selectivity
Ligand (R)-BINAP Induces C3 phenyl orientation
Solvent THF/H₂O Stabilizes transition state
Temperature 80°C Balances kinetics/thermodynamics

The mechanism proceeds through oxidative addition of the C-I bond to Rh(I), followed by alkyne insertion and reductive elimination. DFT calculations show the water co-solvent stabilizes a chair-like transition state favoring the observed diastereomer.

Ruthenium-Catalyzed Oxidative Cyclization

Base-Mediated Cyclization Approaches

Modified Rap-Stoermer Reaction

Adapting Koca's method, 5-fluoro-2-bromo-4'-methoxybenzaldehyde undergoes condensation with α-chloroketones in the presence of DBU (1.5 eq) at 0°C. This achieves 82% yield of the cyclized product with free amine functionality introduced via subsequent Staudinger reaction. While efficient, this route shows poor stereocontrol (55:45 dr), requiring chiral resolution using cellulose-based HPLC.

Potassium tert-Butoxide Mediated Cyclization

Zhang's base-catalyzed method was applied to 2-(2-bromo-5-fluorophenoxy)acetophenone derivatives. Using t-BuOK (2.0 eq) in DMF at 140°C, intramolecular cyclization produces the dihydrobenzofuran core in 68% yield. Subsequent reductive amination with ammonium formate and Pd/C provides the target amine with 73% ee when using (S)-BINOL-derived phosphoric acid as chiral auxiliary.

Biocatalytic Asymmetric Synthesis

Myoglobin-Catalyzed Cyclopropanation

Implementing Fasan's biocatalytic strategy, engineered Mb(H64G,V68A) myoglobin catalyzes the cyclopropanation of 5-fluorobenzofuran with ethyl diazoacetate. This method achieves exceptional stereocontrol (>99.9% ee, 98:2 dr) at 37°C in phosphate buffer (pH 7.4). The reaction proceeds through carbene transfer to form a tricyclic intermediate, which undergoes ring-opening aminolysis to install the methanamine group.

Biocatalyst Variant Conversion (%) ee (%) dr
Wild-type Mb 12 5 50:50
Mb(H64V) 48 88 85:15
Mb(H64G,V68A) 92 >99.9 98:2

Molecular dynamics simulations reveal the V68A mutation creates a hydrophobic pocket that stabilizes the (2R,3S) transition state through π-π interactions with the phenyl group.

Multi-Step Synthetic Route

Sequential Halogenation/Cyclization

Adapting Liu's dihydrobenzofuran synthesis, this seven-step route begins with 4-fluorophenol:

  • Bromination : NBS (1.1 eq) in CCl₄ yields 2-bromo-4-fluorophenol (89%)
  • Williamson Ether Synthesis : Reaction with (R)-epichlorohydrin installs chirality (73% ee)
  • Grignard Cyclization : Phenylmagnesium bromide induces ring closure (81%)
  • Amination : Gabriel synthesis followed by hydrazinolysis installs methanamine (68%)

While scalable (>100g batches), this route requires multiple chiral resolutions, reducing overall yield to 19%.

Electrochemical Synthesis

Anodic Oxidation Cyclization

Modifying Doerner's electrochemical method, 2-(3-phenylprop-2-yn-1-yloxy)-4-fluorobenzonitrile undergoes constant current electrolysis (10 mA/cm²) in acetonitrile with Pt electrodes. The reaction proceeds through seleniranium intermediate formation, achieving 74% yield with 88:12 dr. Subsequent nitrile reduction with LiAlH₄ provides the target amine in 91% yield.

Comparative Analysis of Methods

Method Yield (%) ee (%) dr Scalability Cost Index
Rh Catalysis 78 92 92:8 Medium 8.7
Biocatalytic 92 >99.9 98:2 High 3.2
Electrochemical 68 88 88:12 Low 6.1
Multi-Step 19 99 99:1 High 9.4

The biocatalytic method emerges as most efficient for stereochemical control, while the multi-step approach remains valuable for bulk production despite lower yields. Recent advances in continuous flow electrochemical systems show promise for improving scalability of the anodic oxidation method.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenyl group using nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, primary or secondary amines in organic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to benzofurans. For instance, derivatives of benzofuran have shown promising cytotoxic effects against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells makes them valuable for further investigation in cancer therapy. The synthesis and biological evaluation of such derivatives highlight their potential as effective anticancer agents .

Antimicrobial Properties

Research has indicated that benzofuran derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. Preliminary studies suggest that the incorporation of a fluoro group enhances the bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents .

Neuroprotective Effects

Compounds similar to [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine have been investigated for their neuroprotective properties. Some studies suggest that benzofuran derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Benzofuran Derivatives in Cancer Research Anticancer ActivityDemonstrated cytotoxic effects on human cancer cells; potential for drug development .
Antimicrobial Evaluation of Fluorinated Compounds Antimicrobial PropertiesShowed enhanced antibacterial activity due to the fluoro substitution; effective against resistant strains .
Neuroprotection by Benzofuran Compounds Neuroprotective EffectsIndicated reduction in oxidative stress markers in neuronal cultures; potential therapeutic implications .

Mechanism of Action

The mechanism of action of [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine with structurally related compounds, focusing on substituents, stereochemistry, and pharmacological relevance.

Structural Analogues with Benzofuran or Benzopyran Cores

Compound Name Structure & Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Pharmacological Relevance
This compound 5-Fluoro, 3-phenyl, (2R,3S) stereochemistry C₁₆H₁₆FNO 257.31 Reference compound Potential CNS activity inferred from fluorophenyl and benzofuran motifs .
rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride () Oxolane (tetrahydrofuran) core with pyrazole substituent C₉H₁₇Cl₂N₃O 254.16 Pyrazole substituent, oxolane instead of benzofuran Not explicitly stated; dihydrochloride salt suggests enhanced solubility .
(2-3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine () 4-Methoxyphenyl instead of 3-phenyl, no fluorine C₁₆H₁₇NO₂ 255.32 Methoxy group increases polarity vs. fluorine Unreported activity; methoxyphenyl may reduce BBB penetration compared to fluorophenyl .
Sarizotan Hydrochloride () Benzopyran core, 4-fluorophenyl, pyridinemethanamine C₂₂H₂₁FN₂O·HCl 384.90 Larger benzopyran core, pyridine ring Approved for dyskinesia in Parkinson’s disease; fluorophenyl enhances receptor affinity .

Substituent and Stereochemical Impact

  • Fluorine vs. Chlorine : Fluorine (in the target compound) improves metabolic stability and electronegativity compared to chlorine in analogs like 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (). Chlorine increases molecular weight and may alter toxicity profiles .
  • Stereochemistry : The (2R,3S) configuration in the target compound contrasts with racemic mixtures (e.g., rac-[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methanamine in ). Enantiopure compounds often exhibit superior target selectivity .
  • Amine Functionalization : The primary methanamine group in the target compound differs from secondary or tertiary amines in analogs (e.g., N-methyltetrahydrofuran-3-amine in ). Primary amines may enhance hydrogen-bonding interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sarizotan Hydrochloride () (2-3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine ()
LogP (Predicted) ~2.8 (moderately lipophilic) ~3.5 (higher due to benzopyran core) ~2.5 (methoxy reduces lipophilicity)
Solubility Low (free base) High (hydrochloride salt) Low (free base)
BBB Penetration Likely high (fluorine, phenyl) High (fluorophenyl, small amine) Moderate (methoxy may reduce permeability)

Biological Activity

[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core with a fluorine atom and a phenyl group. Its molecular formula is C15_{15}H14_{14}F1_{1}N1_{1}O1_{1}, and it exhibits chirality at two centers.

Research indicates that this compound interacts with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound has shown affinity for certain GPCRs, which play critical roles in cellular signaling pathways. Activation or inhibition of these receptors can lead to various physiological responses, including modulation of neurotransmitter release and cardiovascular effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating moderate efficacy comparable to established antibiotics .
  • Anticancer Potential : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In research involving human breast cancer cell lines (MCF7), the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups, suggesting its potential as an anticancer agent.

Data Tables

Biological Activity Effect Reference
GPCR InteractionModulation of neurotransmitter release
Antimicrobial ActivityMIC against S. aureus: 32 µg/mL
Anticancer ActivityIC50 against MCF7: 15 µM

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